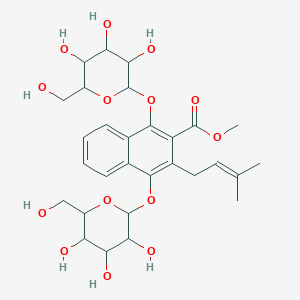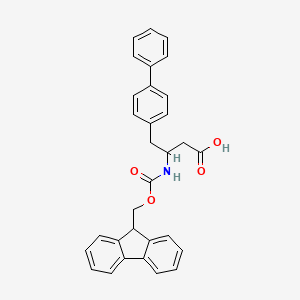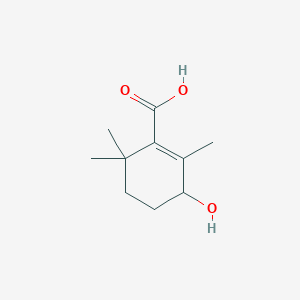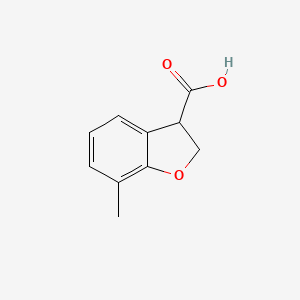![molecular formula C9H15N3O2 B12311318 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-エチル-1H-ピラゾール-4-イル)オキシ]ピロリジン-3-オールは、エーテル結合を介してピラゾール環がピロリジン環に結合した複素環式化合物です。
準備方法
合成経路と反応条件
4-[(1-エチル-1H-ピラゾール-4-イル)オキシ]ピロリジン-3-オールの合成は、通常、1-エチル-1H-ピラゾール-4-オールと適切なピロリジン誘導体を制御された条件下で反応させることから始まります。一般的な方法の1つは、ナトリウムヒドリドなどの塩基を使用してピラゾールを脱プロトン化し、続いてハロゲン化ピロリジン化合物との求核置換反応を行うことです。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を用いる場合がありますが、収量と純度の最適化を施し、より大規模に行われます。連続フロー反応器や自動化システムの使用は、プロセス効率とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
4-[(1-エチル-1H-ピラゾール-4-イル)オキシ]ピロリジン-3-オールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化できます。
還元: 還元反応は、この化合物を対応するアルコールまたはアミンに変換することができます。
置換: エーテル結合により、ピラゾール環またはピロリジン環が修飾される求核置換反応が可能になります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アルコキシドやアミンなどの求核剤は、塩基性条件下で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される場合があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
4-[(1-エチル-1H-ピラゾール-4-イル)オキシ]ピロリジン-3-オールは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子や材料を合成するための構成要素として役立ちます。
生物学: この化合物は、酵素相互作用の研究や生化学アッセイにおけるプローブとして使用できます。
産業: これは、特殊化学薬品や先端材料の製造に使用できます。
化学反応の分析
Types of Reactions
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the pyrazole or pyrrolidine rings can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
4-[(1-エチル-1H-ピラゾール-4-イル)オキシ]ピロリジン-3-オールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性を調節し、さまざまな生化学的経路に影響を与える阻害剤または活性剤として作用する可能性があります。
類似の化合物との比較
類似の化合物
1-エチル-1H-ピラゾール-4-オール: 4-[(1-エチル-1H-ピラゾール-4-イル)オキシ]ピロリジン-3-オールの合成における前駆体。
ピロリジン誘導体: ピロリジン構造は似ていますが、置換基が異なる化合物。
その他のピラゾールエーテル: 異なる官能基に結合したピラゾール環を持つ化合物。
独自性
4-[(1-エチル-1H-ピラゾール-4-イル)オキシ]ピロリジン-3-オールは、ピラゾール環とピロリジン環の組み合わせが独特であり、明確な化学的および生物学的特性をもたらすため、独自性があります。この独自性は、さまざまな科学分野における研究開発に価値のある化合物となっています。
類似化合物との比較
Similar Compounds
1-Ethyl-1H-pyrazole-4-ol: A precursor in the synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol.
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.
Other pyrazole ethers: Compounds with pyrazole rings linked to different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
4-(1-ethylpyrazol-4-yl)oxypyrrolidin-3-ol |
InChI |
InChI=1S/C9H15N3O2/c1-2-12-6-7(3-11-12)14-9-5-10-4-8(9)13/h3,6,8-10,13H,2,4-5H2,1H3 |
InChIキー |
NDROWMWCGFWYIY-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)OC2CNCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)
![1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B12311245.png)

![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)






![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)



